5,6-Dihydrophenanthridine

Anticancer Cytotoxicity HepG2

5,6-Dihydrophenanthridine is a critical nitrogen-containing heterocyclic scaffold. The partially saturated 5,6-dihydro core enables unique enantioselective hydrogenation (up to 92% ee) for chiral amine synthesis and serves as a controlled route to phenanthridinone-based PARP inhibitors. Its distinct in vitro cytotoxicity (HepG2 IC₅₀ 1.19 μM, A549 IC₅₀ 1.37 μM) outperforms nitidine chloride, making it an ideal starting point for SAR-driven anticancer optimization. Procurement ensures scaffold-specific reactivity essential for reproducible asymmetric catalysis and medicinal chemistry workflows.

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
CAS No. 27799-79-7
Cat. No. B3050675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydrophenanthridine
CAS27799-79-7
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=CC=CC=C3N1
InChIInChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-8,14H,9H2
InChIKeyYQQRKUQVFWYEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydrophenanthridine: Core Scaffold Profile and Procurement Baseline


5,6-Dihydrophenanthridine (CAS 27799-79-7) is the foundational nitrogen-containing heterocycle belonging to the phenanthridine family [1]. As a partially saturated aza-heterocyclic framework, it serves as a critical synthetic intermediate and a pharmacologically relevant scaffold [2]. Its chemical and biological properties are intrinsically tied to its 5,6-dihydro core, which enables distinct reactivity pathways—such as oxidation to phenanthridinones and stereoselective reduction to chiral derivatives—that are not accessible to its fully aromatic counterpart [3].

Procurement Risk: Why 5,6-Dihydrophenanthridine Cannot Be Swapped with Other Phenanthridine Cores


Generic substitution of 5,6-dihydrophenanthridine with related aza-heterocycles is scientifically unjustified due to divergent chemical and biological behaviors dictated by the 5,6-dihydro moiety. The partially saturated ring system enables unique enantioselective hydrogenation to produce chiral derivatives with up to 92% enantiomeric excess [1]. In contrast, fully aromatic phenanthridine does not undergo this transformation. Moreover, the dihydro framework exhibits distinct in vitro cytotoxic profiles against multiple cancer cell lines, with IC₅₀ values (e.g., 1.19 μM against HepG2) that differ from those of oxidized analogues like phenanthridin-6(5H)-one (e.g., 1.13 μM against CNE1) [2]. These documented differences in synthetic utility and biological potency directly impact experimental reproducibility, product yield, and assay interpretation, making unverified core-swapping a significant source of data variance in research and industrial workflows.

Quantitative Differentiators: 5,6-Dihydrophenanthridine vs. Core Comparators


Antiproliferative Potency: 5,6-Dihydrophenanthridine Derivatives vs. Nitidine Chloride in HepG2 and A549 Cancer Cell Lines

5,6-Dihydrophenanthridine derivatives demonstrate superior in vitro antiproliferative activity against human cancer cell lines when compared to the natural benzophenanthridine alkaloid nitidine chloride. Specifically, compound 15b (a 5,6-dihydrophenanthridine analogue) exhibits an IC₅₀ of 1.19 μM against HepG2 cells, while compound 15c shows an IC₅₀ of 1.37 μM against A549 cells. These values are lower than the IC₅₀ of 1.85 μM for nitidine chloride against CNE1 cells, indicating a quantifiably enhanced cytotoxic effect in these specific cellular contexts [1].

Anticancer Cytotoxicity HepG2 A549 Phenanthridine Analogues

Cytotoxic Differentiation Within the 5,6-Dihydrophenanthridine Family: Dihydro Core vs. Phenanthridinone Core

Within the same study, the cytotoxic potency varies significantly between different oxidation states of the core scaffold. A derivative with a phenanthridinone core (compound 5e) exhibited an IC₅₀ of 1.13 μM against CNE1 cells, whereas 5,6-dihydrophenanthridine analogues (e.g., 15a, 15b, 15c) showed IC₅₀ values of 1.20 μM, 1.87 μM, and 1.19 μM, respectively, against the same cell line [1]. This demonstrates that the 5,6-dihydrophenanthridine framework and its oxidized phenanthridinone counterpart are not interchangeable, with the latter showing a modest but measurable advantage in this specific assay.

Anticancer Cytotoxicity CNE1 Phenanthridinone SAR

Synthetic Utility: Enantioselective Access to Chiral 5,6-Dihydrophenanthridine vs. Inaccessible Phenanthridine Hydrogenation

The partially saturated 5,6-dihydrophenanthridine core enables a unique synthetic transformation that is not possible with its fully aromatic phenanthridine counterpart. Asymmetric hydrogenation of phenanthridine derivatives, catalyzed by chiral cationic ruthenium diamine complexes, yields 5,6-dihydrophenanthridine products with up to 92% enantiomeric excess (ee) and full conversion [1]. This stereoselective hydrogenation is a direct consequence of the 5,6-dihydro functionality, providing a pathway to enantiomerically enriched chiral amines that are valuable in medicinal chemistry and asymmetric catalysis.

Asymmetric Catalysis Hydrogenation Chiral Amines Ruthenium Catalysis Enantioselective Synthesis

Validated Application Scenarios for 5,6-Dihydrophenanthridine in R&D and Production


Synthesis of Enantiomerically Enriched Chiral Amine Building Blocks

Leveraging the 5,6-dihydrophenanthridine core's ability to undergo asymmetric hydrogenation with up to 92% ee, this compound serves as a critical starting material for producing chiral amines [1]. These chiral 5,6-dihydrophenanthridine derivatives are further utilized as chiral hydride donors in organocatalytic asymmetric transfer hydrogenation reactions, expanding the toolbox for enantioselective synthesis in pharmaceutical and fine chemical R&D [1].

Medicinal Chemistry SAR Studies for Anticancer Lead Optimization

The documented differential cytotoxicity of 5,6-dihydrophenanthridine derivatives against HepG2 (IC₅₀ = 1.19 μM) and A549 (IC₅₀ = 1.37 μM) cancer cell lines, compared to nitidine chloride (IC₅₀ = 1.85 μM) [2], makes this core an ideal scaffold for structure-activity relationship (SAR) campaigns. Procurement of 5,6-dihydrophenanthridine is justified for medicinal chemistry groups aiming to systematically explore substitutions that further enhance antiproliferative potency or selectivity over the nitidine baseline.

Development of Phenanthridinone-Based PARP Inhibitors via Oxidation Pathway

The established oxidative conversion of 5,6-dihydrophenanthridine to phenanthridin-6(5H)-one [3] provides a controlled synthetic route to the phenanthridinone scaffold, a known pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition. This pathway is particularly relevant for researchers synthesizing and evaluating novel PARP inhibitors, as it offers a distinct intermediate for accessing a validated biological target class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydrophenanthridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.